Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate
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Overview
Description
Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, along with ethyl and sulfanyl acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often starts with the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazoloquinazoline core.
Introduction of the Sulfanyl Group: The triazoloquinazoline core is then reacted with a suitable thiolating agent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group.
Esterification: Finally, the sulfanyl intermediate is esterified with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced at various positions, particularly at the triazole ring, leading to the formation of dihydro derivatives.
Substitution: The aromatic rings and the sulfanyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The triazoloquinazoline core can mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfanyl group may enhance binding affinity or specificity through interactions with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}thio)acetate: Similar structure but with a thioacetate group instead of a sulfanyl group.
8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline: Lacks the ethyl and sulfanyl acetate groups.
2-Phenyl-[1,2,4]triazolo[1,5-C]quinazoline: Lacks the methoxy groups and the ethyl sulfanyl acetate moiety.
Uniqueness
Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate is unique due to the combination of its triazoloquinazoline core with the ethyl sulfanyl acetate group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
ethyl 2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-4-29-18(26)12-30-21-22-15-11-17(28-3)16(27-2)10-14(15)20-23-19(24-25(20)21)13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVKAXSYDVABJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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